5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of spirocyclic compounds similar to 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane often involves intricate strategies to construct the spiro linkage effectively. One approach for synthesizing the 1-azaspiro[5.5]undecane skeleton, characteristic of certain alkaloids, is through a one-step synthesis from linear substrates via Hg(OTf)2-catalyzed cycloisomerization, showcasing the efficiency of mercury catalysis in spirocyclic compound formation (Matsumura et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within the 1-oxa-3-azaspiro[5.5]undecane family, including those with methoxyphenyl substituents, is often analyzed through techniques such as X-ray diffraction. For example, the structure of a related compound, methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, revealed that phenyl and methoxycarbonyl substituents occupy equatorial positions on the dioxopyran ring, adopting a twist boat conformation (Kirillov et al., 2010).
Chemical Reactions and Properties
Spirocyclic compounds like 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane can participate in various chemical reactions due to their unique structural features. The presence of the azaspiro skeleton allows for reactions such as cycloisomerization, as well as interactions with different reagents to form new compounds. An example is the asymmetric electrochemical lactonization of diols on a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified graphite felt electrode, demonstrating the compound's utility in synthesizing optically active lactones (Kashiwagi et al., 2003).
Wissenschaftliche Forschungsanwendungen
Computational and Spectral Studies
Research has shown that 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, identified as an impurity in Venlafaxine, can be structurally and spectrally investigated to understand its chemical reactivity, stability, and potential bioavailability. Computational methods, including Density Functional Theory (DFT), have been applied to predict its behavior, providing a foundational understanding that could lead to the development of novel drugs (Pillai & Bhaskar, 2022).
Chiral Separation and Synthetic Approaches
Spirocyclic compounds, including variants of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, are explored for their potential in pharmaceutical applications, such as active pharmaceutical ingredients or catalysts. Studies have focused on synthesizing and separating chiral spiro compounds to determine their configurations, contributing to the development of pharmaceuticals and understanding of their structural properties (Liang et al., 2008).
Novel Synthetic Methods
Innovative synthetic methods for creating spiroaminals, including 1-oxa-3-azaspiro[5.5]undecane systems, have been developed. These methods enable the construction of compounds with significant biological activities, representing a crucial step in drug development and the synthesis of natural products (Sinibaldi & Canet, 2008).
Structural Analysis through X-Ray Diffraction
The structure of related spiro compounds has been elucidated using single crystal X-ray diffraction, providing valuable information on their spatial configuration. Such studies are fundamental in the design and development of new compounds with desired chemical and pharmacological properties (Kirillov et al., 2010).
Anti-Tumor Applications
A novel pyranoside mimetic compound, related to 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, has demonstrated the ability to bind several growth factors/cytokines, exhibiting strong anti-proliferation activity against tumor cells. This indicates its potential as an anti-tumor agent, highlighting the therapeutic applications of spiro compounds in cancer treatment (Basappa et al., 2010).
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17/h6-9,16H,3-5,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMCFGHHGFIVSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | |
CAS RN |
93413-70-8 |
Source
|
Record name | 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro(5.5)undecane, (5RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-METHOXYPHENYL)-3-METHYL-1-OXA-3-AZASPIRO(5.5)UNDECANE, (5RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0KZX6545W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.